

AR-M 1000390: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	AR-M 1000390				
Cat. No.:	B15575753	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M 1000390 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR).[1][2][3] [4] Structurally derived from SNC 80, it has emerged as a significant tool in opioid research due to its unique pharmacological properties.[1][3][4][5] Notably, **AR-M 1000390** is characterized as a low-internalizing agonist, a feature that distinguishes it from many other DOR agonists and has profound implications for its signaling and the development of analgesic tolerance.[3][5][6] This technical guide provides an in-depth overview of the pharmacological profile of **AR-M 1000390**, including its binding affinity, functional potency, and mechanism of action, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its cellular signaling pathways.

Core Pharmacological Data

The pharmacological activity of **AR-M 1000390** has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below, providing a clear comparison of its binding and functional properties.

Table 1: Receptor Binding Affinity of AR-M 1000390



Receptor Subtype	Binding Affinity (IC50)	Species	Reference
Delta (δ) Opioid Receptor	0.87 ± 0.23 nM	Not Specified	[1][2]
Mu (μ) Opioid Receptor	3800 ± 172 nM	Not Specified	[1]
Карра (к) Opioid Receptor	7470 ± 606 nM	Not Specified	[1]
Delta (δ) Opioid Receptor	Ki = 106 ± 34 nM	Human	[5][7]

Table 2: Functional Potency of AR-M 1000390

Assay	Potency (EC50)	Cell Line	Effect	Reference
Forskolin- Stimulated cAMP Accumulation	111 ± 31 nM	SK-N-BE (human neuroblastoma)	Inhibition	[2][7]
Not Specified	7.2 ± 0.9 nM	Not Specified	Agonist Activity	[6]

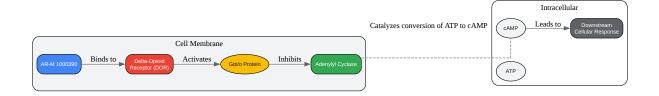
Mechanism of Action and Signaling Pathways

AR-M 1000390 exerts its effects primarily through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR).[2][6] Upon binding, it initiates a signaling cascade that leads to various cellular responses.

Delta-Opioid Receptor Signaling

Activation of the delta-opioid receptor by **AR-M 1000390** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This is a hallmark of Gai/o protein coupling. The simplified signaling pathway is depicted below.





Click to download full resolution via product page

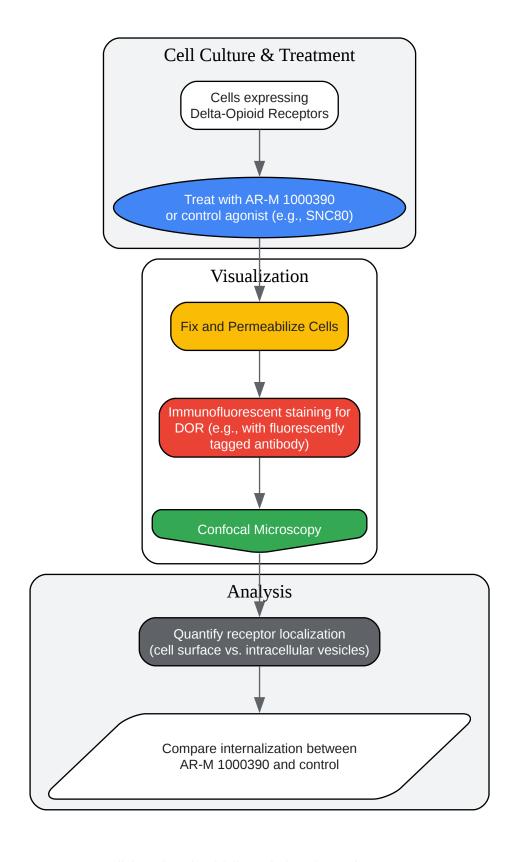
Caption: Simplified signaling pathway of AR-M 1000390 via the delta-opioid receptor.

Low Internalization Profile and Its Consequences

A key characteristic of **AR-M 1000390** is its low propensity to induce receptor internalization.[3] [4][5] Unlike agonists like SNC80 that cause robust receptor endocytosis, **AR-M 1000390** allows the delta-opioid receptors to remain on the cell surface for a longer duration.[6] This has significant implications for the development of tolerance. While chronic administration of internalizing agonists leads to receptor downregulation and broad desensitization, **AR-M 1000390**-induced tolerance appears to be more specific to the analgesic effects, with other receptor functions remaining intact.[5] This suggests that the development of tolerance with **AR-M 1000390** is not due to a loss of receptors but rather to more subtle, pathway-specific adaptations.[5]

The workflow for investigating agonist-induced receptor internalization is outlined below.





Click to download full resolution via product page

Caption: Experimental workflow for assessing agonist-induced receptor internalization.



Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the pharmacological data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of **AR-M 1000390** for opioid receptors.

- 1. Membrane Preparation:
- Cells or tissues expressing the opioid receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a binding buffer.
- 2. Assay Procedure:
- A fixed concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for DOR) is incubated with the membrane preparation.
- Increasing concentrations of unlabeled AR-M 1000390 are added to compete with the radioligand for binding to the receptor.
- The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- 3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.



4. Data Analysis:

- The concentration of AR-M 1000390 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

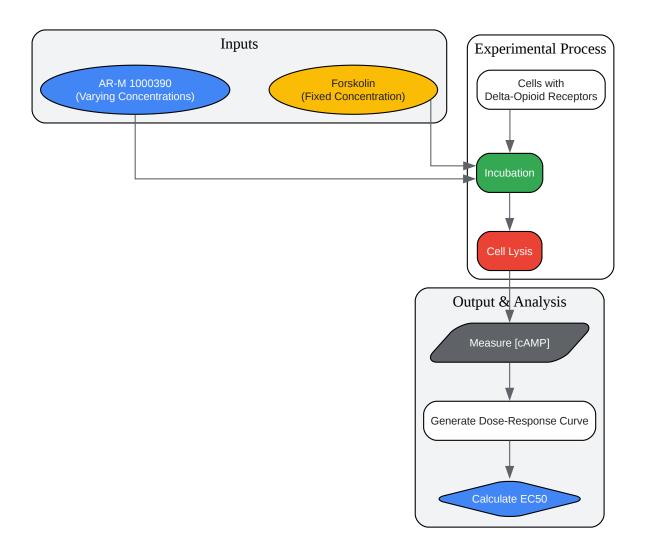
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional potency (EC50) of AR-M 1000390 in a cellular context.

- 1. Cell Culture and Treatment:
- A cell line endogenously or recombinantly expressing the delta-opioid receptor (e.g., SK-N-BE) is cultured to an appropriate density.
- The cells are pre-incubated with various concentrations of AR-M 1000390.
- 2. Stimulation and Lysis:
- Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
- After a defined incubation period, the cells are lysed to release intracellular cAMP.
- 3. cAMP Quantification:
- The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based reporter assay.
- 4. Data Analysis:
- The concentration of AR-M 1000390 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis of the dose-response curve.



The logical relationship for determining functional potency via a cAMP assay is illustrated below.



Click to download full resolution via product page

Caption: Logical workflow for determining the EC50 of AR-M 1000390 in a cAMP assay.

In Vivo Effects



Preclinical studies have demonstrated that **AR-M 1000390** is brain penetrant following systemic administration and exhibits analgesic properties.[1][3] It has been shown to reduce complete Freund's adjuvant (CFA)-induced hyperalgesia.[2][3] Interestingly, and in contrast to its beneficial analgesic effects, high doses of **AR-M 1000390** have been reported to cause vacuolation in the β -cells of the rat pancreas, leading to insulin depletion and hyperglycemia after several days of dosing.[1] In RINm5F cells, **AR-M 1000390** caused a dose-dependent decrease in insulin content.[1]

Conclusion

AR-M 1000390 is a potent and highly selective delta-opioid receptor agonist with a unique pharmacological profile. Its low-internalizing nature provides a valuable tool for dissecting the molecular mechanisms of opioid receptor signaling and the development of analgesic tolerance. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug development. Further investigation into the distinct signaling and regulatory pathways engaged by AR-M 1000390 may pave the way for the design of novel analgesics with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological characterization of AR-M1000390 at human delta opioid receptors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of δ-Opioid Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Control of δ-Opioid Receptor Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]



- 6. The delta opioid receptor: an evolving target for the treatment of brain disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AR-M 1000390: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575753#ar-m-1000390-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com